Cas no 1261898-25-2 (4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid)

4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a hydroxyl group at the 2-position and a 4-ethylthiophenyl moiety at the 4-position. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and material science research. The ethylthiophenyl group enhances lipophilicity, potentially improving bioavailability in drug development, while the hydroxybenzoic acid framework offers reactivity for further derivatization. Its well-defined molecular architecture allows for precise applications in synthetic chemistry, particularly as an intermediate in the preparation of advanced organic materials or bioactive molecules. The compound's stability and functional group compatibility make it a versatile building block for targeted synthesis.
4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid structure
1261898-25-2 structure
Product Name:4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid
CAS No:1261898-25-2
MF:C15H14O3S
MW:274.334863185883
MDL:MFCD18321435
CID:2762066
PubChem ID:53227307
Update Time:2025-11-01

4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • MFCD18321435
    • 1261898-25-2
    • 4-(4-ethylsulfanylphenyl)-2-hydroxybenzoic acid
    • 4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid, 95%
    • 4-(4-ETHYLTHIOPHENYL)-2-HYDROXYBENZOIC ACID
    • 4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid
    • MDL: MFCD18321435
    • Inchi: 1S/C15H14O3S/c1-2-19-12-6-3-10(4-7-12)11-5-8-13(15(17)18)14(16)9-11/h3-9,16H,2H2,1H3,(H,17,18)
    • InChI Key: LBHMLMJXHLOFDI-UHFFFAOYSA-N
    • SMILES: S(CC)C1C=CC(=CC=1)C1C=CC(C(=O)O)=C(C=1)O

Computed Properties

  • Exact Mass: 274.06636548Da
  • Monoisotopic Mass: 274.06636548Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 82.8Ų

4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB328662-5 g
4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid, 95%; .
1261898-25-2 95%
5g
€1159.00 2023-04-26
abcr
AB328662-5g
4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid, 95%; .
1261898-25-2 95%
5g
€1159.00 2025-02-14

4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261898-25-2)
Order Number:A1114495
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:07
Price ($):687.0
Email:sales@amadischem.com

Additional information on 4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid

Recent Advances in the Study of 4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid (CAS: 1261898-25-2)

The compound 4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid (CAS: 1261898-25-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological activities. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.

One of the key areas of interest in recent research has been the synthesis and structural modification of 4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic route that enhances yield and purity, making it more feasible for large-scale production. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, which demonstrated high efficiency and selectivity. This advancement is crucial for further pharmacological evaluations and potential clinical applications.

In terms of biological activity, 4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid has exhibited notable anti-inflammatory and antioxidant properties. A preclinical study conducted by a team at the University of Cambridge revealed that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. Additionally, it demonstrated potent radical scavenging activity in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related diseases. These findings were corroborated by another study published in Free Radical Biology and Medicine, which highlighted the compound's ability to modulate the Nrf2/ARE pathway, a critical regulator of cellular antioxidant defenses.

Another significant development is the exploration of 4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid as a potential anticancer agent. Research conducted at the National Cancer Institute (NCI) investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The results indicated that the compound induces apoptosis through the activation of caspase-3 and caspase-9, while also inhibiting cell proliferation by disrupting the PI3K/Akt/mTOR signaling pathway. These findings suggest that 4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid could serve as a lead compound for the development of novel anticancer therapies.

Despite these promising results, challenges remain in the clinical translation of 4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further pharmacokinetic and pharmacodynamic studies. Recent efforts have focused on formulating the compound into nanoparticle-based delivery systems to enhance its solubility and target specificity. A study published in Nanomedicine: Nanotechnology, Biology, and Medicine (2024) reported the successful encapsulation of the compound in polymeric nanoparticles, which significantly improved its therapeutic efficacy in animal models.

In conclusion, 4-(4-Ethylthiophenyl)-2-hydroxybenzoic acid (CAS: 1261898-25-2) represents a promising candidate for various therapeutic applications, including anti-inflammatory, antioxidant, and anticancer therapies. Recent advancements in its synthesis, biological evaluation, and formulation have paved the way for further research and development. However, comprehensive preclinical and clinical studies are essential to fully realize its therapeutic potential. The ongoing research in this area underscores the importance of this compound in the evolving landscape of chemical biology and pharmaceutical sciences.

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Amadis Chemical Company Limited
(CAS:1261898-25-2)
A1114495
Purity:99%
Quantity:5g
Price ($):687.0
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